3-(Chlorodifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorodifluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chloro(difluoro)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorodifluoromethyl)aniline typically involves the introduction of the chloro(difluoro)methyl group onto the aniline ring. One common method is through the reaction of aniline with chloro(difluoromethyl) reagents under controlled conditions. The reaction may require the presence of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and isolation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Chlorodifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro(difluoro)methyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(Chlorodifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)aniline involves its interaction with specific molecular targets. The chloro(difluoro)methyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and share some chemical properties with 3-(Chlorodifluoromethyl)aniline.
Fluoroanilines: Compounds with fluorine atoms substituted on the aniline ring also exhibit similar reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to other aniline derivatives
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUDHLDGVRDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35199-72-5 |
Source
|
Record name | 3-(chlorodifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.